Cas no 2137951-20-1 (1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide)

1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide
- 2137951-20-1
- EN300-765006
-
- インチ: 1S/C9H19NO3S/c1-8(2)10-14(11,12)9(7-13-3)5-4-6-9/h8,10H,4-7H2,1-3H3
- InChIKey: XKJXHAJPLZLGHU-UHFFFAOYSA-N
- SMILES: S(C1(COC)CCC1)(NC(C)C)(=O)=O
計算された属性
- 精确分子量: 221.10856464g/mol
- 同位素质量: 221.10856464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 63.8Ų
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765006-0.1g |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide |
2137951-20-1 | 95% | 0.1g |
$1106.0 | 2024-05-22 | |
Enamine | EN300-765006-10.0g |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide |
2137951-20-1 | 95% | 10.0g |
$5405.0 | 2024-05-22 | |
Enamine | EN300-765006-0.5g |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide |
2137951-20-1 | 95% | 0.5g |
$1207.0 | 2024-05-22 | |
Enamine | EN300-765006-1.0g |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide |
2137951-20-1 | 95% | 1.0g |
$1256.0 | 2024-05-22 | |
Enamine | EN300-765006-0.05g |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide |
2137951-20-1 | 95% | 0.05g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-765006-2.5g |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide |
2137951-20-1 | 95% | 2.5g |
$2464.0 | 2024-05-22 | |
Enamine | EN300-765006-0.25g |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide |
2137951-20-1 | 95% | 0.25g |
$1156.0 | 2024-05-22 | |
Enamine | EN300-765006-5.0g |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide |
2137951-20-1 | 95% | 5.0g |
$3645.0 | 2024-05-22 |
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamideに関する追加情報
Introduction to 1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide (CAS No. 2137951-20-1)
1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide (CAS No. 2137951-20-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique sulfonamide functional group and cyclobutane core, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and material science. The structural features of this molecule, particularly the N-(propan-2-yl) substituent and the methoxymethyl group, contribute to its versatility and potential applications in various chemical and biological contexts.
The sulfonamide moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into therapeutic agents due to its ability to modulate biological targets effectively. The presence of the cyclobutane ring in 1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide introduces rigidity to the molecular structure, which can enhance binding affinity and selectivity in drug interactions. This structural motif has been increasingly studied for its potential in designing novel inhibitors and modulators of enzyme activity, particularly in the realm of protease inhibition.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence the biological activity of sulfonamide derivatives. Studies have demonstrated that the N-(propan-2-yl) group can significantly impact the solubility and metabolic stability of sulfonamides, making them more suitable for oral administration. Additionally, the methoxymethyl substituent may contribute to enhanced lipophilicity, which is often crucial for crossing biological membranes effectively. These insights have guided the design of more potent and bioavailable sulfonamide-based drugs.
In the context of drug development, 1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide represents an intriguing scaffold for exploring new therapeutic pathways. Its unique structural features have been hypothesized to interact with specific protein targets involved in inflammatory diseases, metabolic disorders, and infectious diseases. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in cancer progression, although further experimental validation is required to confirm these findings.
The synthesis of 1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide involves multi-step organic reactions that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the cyclobutane ring with high enantioselectivity. These methodologies align with contemporary trends in green chemistry, emphasizing efficient and sustainable synthetic routes that minimize waste and energy consumption.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. By modifying its functional groups or appending additional substituents, chemists can generate a library of derivatives with tailored properties for specific applications. This modular approach has been successfully applied in high-throughput screening campaigns to identify lead compounds with enhanced pharmacological activity. The flexibility offered by 1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide makes it an attractive candidate for medicinal chemists seeking novel scaffolds for drug discovery.
From a material science perspective, the rigid cyclobutane ring in this compound contributes to its potential use as a monomer or intermediate in polymer synthesis. Sulfonamides are also known to impart thermal stability and chemical resistance to polymers, making them suitable for applications in coatings, adhesives, and specialty plastics. Research into sulfonamide-containing polymers has shown promise in developing materials with enhanced durability and functionality under extreme conditions.
The growing interest in 1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide is also driven by its potential role as an intermediate in agrochemical formulations. Sulfonamides have long been recognized for their efficacy as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and pathogens. By incorporating this compound into novel agrochemical products, researchers aim to develop more effective and environmentally friendly solutions for crop protection.
In conclusion, 1-(methoxymethyl)-N-(propan-2-yl)cyclobutane-1-sulfonamide (CAS No. 2137951-20-1) is a multifaceted compound with significant potential across pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it a valuable tool for synthetic chemists and biologists alike, offering opportunities for innovation in drug discovery and material development. As research continues to uncover new applications for this compound, its importance is likely to grow further within the scientific community.
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